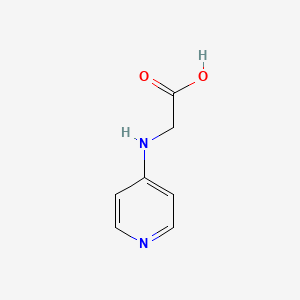

2-(Pyridin-4-ylamino)acetic acid

Description

BenchChem offers high-quality 2-(Pyridin-4-ylamino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-4-ylamino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(pyridin-4-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)5-9-6-1-3-8-4-2-6/h1-4H,5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQSSRNYNMKRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328773 | |

| Record name | (PYRIDIN-4-YLAMINO)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50823-41-1 | |

| Record name | (PYRIDIN-4-YLAMINO)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Pyridin-4-ylamino)acetic acid chemical properties

This guide details the chemical properties, synthesis, and reactivity of 2-(Pyridin-4-ylamino)acetic acid , a specialized heterocyclic building block used in medicinal chemistry.

Synonyms: N-(4-Pyridyl)glycine; 2-(4-Pyridylamino)acetic acid; 4-Pyridylaminoacetic acid. CAS Number: 6631-25-0 (Hydrochloride salt); 10329-92-7 (Free acid). Molecular Formula: C₇H₈N₂O₂ (Free acid); C₇H₉ClN₂O₂ (HCl salt).[1] Molecular Weight: 152.15 g/mol (Free acid); 188.61 g/mol (HCl salt).[1]

Chemical Identity & Structural Analysis

2-(Pyridin-4-ylamino)acetic acid is a structural hybrid of pyridine and glycine . Unlike standard amino acids, the amine nitrogen is part of an aromatic aniline-like system (specifically, a 4-aminopyridine moiety), which drastically alters its electronic properties compared to aliphatic amino acids.

Structural Features

-

Pyridine Ring: Acts as an electron-deficient heteroaromatic system. The nitrogen at position 1 is basic.[1][2]

-

Secondary Amine (Linker): The nitrogen at position 4 is exocyclic.[1] Due to resonance delocalization into the pyridine ring, this nitrogen is significantly less basic and less nucleophilic than a standard aliphatic amine. It is essentially planar (

character).[1] -

Carboxylic Acid: A standard carboxyl group attached via a methylene spacer.[1]

Tautomerism & Resonance

The molecule exhibits significant resonance stabilization.[1] The lone pair on the exocyclic amine donates electron density into the pyridine ring, increasing the electron density at the pyridine nitrogen (N1) and the carbons at positions 3 and 5.[1] This "push-pull" electronic system makes the pyridine nitrogen (N1) the primary site of protonation, not the exocyclic amine.

Physicochemical Properties

Understanding the ionization states is critical for solubility and formulation.[1]

Acid-Base Profile (pKa)

This compound exists as a zwitterion in neutral aqueous solution, but its ionization behavior differs from standard amino acids.[1]

| Functional Group | Estimated pKa | Protonation State at pH 7.4 |

| Carboxylic Acid (-COOH) | 2.3 – 2.8 | Deprotonated ( |

| Pyridine Nitrogen (N1) | 6.5 – 7.0* | Partially Protonated / Neutral |

| Exocyclic Amine (-NH-) | < 0 (Very low) | Neutral |

*Note: The pKa of unsubstituted 4-aminopyridine is 9.17. The electron-withdrawing N-carboxymethyl group (-CH₂COOH) lowers the basicity of the ring nitrogen via inductive effects, shifting the pKa down to the 6.0–7.0 range.

Solubility Characteristics

-

pH Dependence: The compound exhibits minimum solubility near its isoelectric point (pI ≈ 4.5–5.0).[1]

-

Solvents:

Synthesis & Manufacturing Methodologies

Designing a synthesis route requires avoiding the "Dimroth Rearrangement" trap common to 4-aminopyridines.

Critical Causality: The Alkylation Trap

Direct alkylation of 4-aminopyridine with chloroacetic acid often fails to yield the desired product exclusively. The ring nitrogen (N1) is the most nucleophilic site.[1] Attack at N1 yields a 1-carboxymethyl-4-aminopyridinium salt. While this can sometimes be rearranged to the exocyclic amine (Dimroth rearrangement) using strong base and heat, it is an inefficient pathway.[1]

Recommended Protocols

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is the most robust industrial route.[1] It utilizes 4-chloropyridine, where the chlorine is displaced by glycine.

-

Reagents: 4-Chloropyridine HCl, Glycine, Base (NaOH or

).[1] -

Conditions: High temperature (130–150°C) or Microwave irradiation.[1] Water or Phenol as solvent.[1]

-

Mechanism: Addition-Elimination (

).[1] The reaction is facilitated because the pyridine ring is electron-deficient.

Method B: Reductive Amination (Milder Conditions)

Useful for small-scale, high-purity synthesis.

-

Reagents: 4-Aminopyridine, Glyoxylic acid (CHO-COOH), Reducing agent (

or -

Conditions: Methanol/Acetic acid buffer at Room Temperature.

-

Advantage: Avoids regioselectivity issues; the aldehyde reacts selectively with the exocyclic amine to form an imine, which is then reduced.

Synthesis Workflow Diagram

Figure 1: Two primary synthetic pathways.[1][3][4] Route A (SNAr) is preferred for scale; Route B (Reductive Amination) is preferred for mild derivatization.[1]

Reactivity & Derivatization

For medicinal chemists, this molecule is a scaffold.[1] Its reactivity is defined by three vectors:

Amide Coupling (N-Acylation)

The exocyclic nitrogen is a secondary aniline.[1] It can be acylated to form peptidomimetics.[1]

-

Reactivity: Low nucleophilicity due to conjugation with the pyridine ring.[1]

-

Protocol: Requires activation.[1] Use highly reactive acyl chlorides or coupling agents like HATU/EDC.[1]

-

Regioselectivity: Acylation occurs at the exocyclic nitrogen.[1] However, if the pyridine ring is not protonated, highly reactive electrophiles might attack the ring nitrogen (N1).[1] Protection of N1 (e.g., as HCl salt) is often required to ensure clean N-acylation at the linker.[1]

Esterification (C-Terminus)

Standard esterification (Fischer esterification) works well.[1]

-

Method: Reflux in Methanol/Ethanol with Thionyl Chloride (

).[1] -

Product: Methyl 2-(pyridin-4-ylamino)acetate. This ester is a common intermediate for further heterocycle construction (e.g., cyclization to hydantoins).[1]

Metal Coordination

The molecule acts as a bidentate ligand .[1]

-

Coordination Mode: It typically coordinates metals through the Pyridine Nitrogen (N1) and the Carboxylate Oxygen .[1]

-

Application: Synthesis of metal-organic frameworks (MOFs) or bioactive metal complexes (e.g., Copper or Zinc complexes for antimicrobial studies).[1]

Biological Relevance & Applications

Kinase Inhibitor Scaffold

The 2-(pyridin-4-ylamino) motif is an ATP-mimetic pharmacophore .

-

Mechanism: The pyridine nitrogen (N1) accepts a hydrogen bond from the kinase hinge region, while the exocyclic NH donates a hydrogen bond.[1] This "Acceptor-Donor" motif is classic in kinase inhibitors (e.g., similar to the aminopyrimidine scaffold in Imatinib).[1]

-

Drug Design: The acetic acid tail provides a vector to reach into the solvent-exposed region or interact with specific lysine/arginine residues in the active site.

Metabolic Tracking

N-(4-pyridyl)glycine derivatives are often investigated as metabolites of larger pyridyl-containing drugs. Their detection relies on LC-MS/MS, where the specific fragmentation of the glycine tail (loss of 44 Da,

Analytical Characterization

To validate the identity of the synthesized compound, compare against these fingerprints:

Proton NMR ( -NMR)

Solvent: DMSO-d6

-

δ 12.5 ppm (s, 1H): Carboxylic acid proton (broad, often invisible if exchanged).[1]

-

δ 8.1–8.3 ppm (d, 2H): Pyridine ring protons (positions 2, 6).[1]

-

δ 7.2–7.5 ppm (t, 1H): NH proton (broad triplet).[1]

-

δ 6.6–6.8 ppm (d, 2H): Pyridine ring protons (positions 3, 5).[1] Upfield shift due to amine donation.

-

δ 3.9–4.1 ppm (d, 2H): Methylene protons (

).[1] Becomes a singlet if NH is exchanged.[1]

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): m/z 153.1. -

Fragmentation: Strong peak at m/z 107/108 (Loss of carboxyl group,

).[1]

References

-

Solid-Phase Synthesis of N-Heteroaryl Glycines: Ermolat'ev, D. S., et al. "Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate." PMC, 2004.[1] Link

-

pKa of Pyridines: Williams, R. "pKa Data Compiled."[1][5] Organic Chemistry Data, 2022. Link

-

Regioselective Alkylation of Pyridines: Choi, J., et al. "Practical and Regioselective Synthesis of C4-Alkylated Pyridines."[6] Journal of the American Chemical Society, 2021.[6] Link[1]

-

PubChem Compound Summary: "2-[(Pyridin-4-yl)amino]acetic acid."[1] National Center for Biotechnology Information, 2025.[1] Link[1]

-

Synthesis of 4-Aminopyridine Derivatives: "Design, synthesis and evaluation of some new 4-aminopyridine derivatives." Bioorganic & Medicinal Chemistry, 2013.[1] Link

Sources

- 1. 4-(Methylamino)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chemistryviews.org [chemistryviews.org]

Integrated In Silico Screening & Optimization of 2-(Pyridin-4-ylamino)acetic Acid Scaffolds

A Technical Guide for Hit-to-Lead Development

Executive Summary

The 2-(Pyridin-4-ylamino)acetic acid scaffold represents a privileged pharmacophore in medicinal chemistry, combining the hinge-binding capability of the pyridine-amine motif with the electrostatic interaction potential of a carboxylate tail. This guide details a rigorous in silico screening protocol to evaluate derivatives of this scaffold, specifically targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) , a primary regulator of angiogenesis and a validated oncology target.

This protocol moves beyond basic docking, integrating ADMET profiling, molecular dynamics (MD) simulations, and MM-GBSA free energy calculations to ensure high-confidence lead selection.

Phase 1: Target Selection & Structural Preparation

The efficacy of any in silico campaign rests on the quality of the structural data. For 2-(Pyridin-4-ylamino)acetic acid derivatives, the pyridine nitrogen (N1) typically acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region, while the exocyclic amine acts as a donor.

Target Selection: We utilize VEGFR-2 due to its compatibility with type I and type II kinase inhibitors containing pyridine motifs.

-

PDB Entry: 4ASD (Resolution: 1.71 Å).

-

Justification: This structure is co-crystallized with Sorafenib, providing a reliable "DFG-out" conformation template which accommodates diverse linkers.

Protocol 1.1: Protein Preparation Workflow

Objective: Correct structural defects and optimize the H-bond network.

-

Preprocessing: Remove crystallographic water molecules (>5 Å from the active site). Remove co-factors not essential for catalysis.

-

Missing Atoms: Model missing side chains using Prime (Schrödinger) or Modeller.

-

Protonation States: Assign bond orders and add hydrogens. Use PropKa to predict protonation states at physiological pH (7.4).

-

Critical Step: Ensure the catalytic lysine (Lys868 in VEGFR-2) is protonated (

) to interact with the Glu1046 carboxylate.

-

-

Energy Minimization: Restrained minimization using the OPLS4 force field until the heavy atom RMSD converges to 0.30 Å.

Phase 2: Ligand Library Construction & Enumeration

The core scaffold, 2-(Pyridin-4-ylamino)acetic acid, must be derivatized to explore the chemical space of the ATP-binding pocket and the solvent-exposed front pocket.

Scaffold Definition:

-

Core: Pyridine-4-amine linked to an acetic acid moiety.[1]

-

R1 (Pyridine Ring): Substitutions at C2/C3 (Halogens, -CH3, -CF3) to modulate basicity and fill the hydrophobic back pocket.

-

R2 (Alpha-Carbon): Substitution on the acetic acid methylene to restrict conformational entropy (e.g., gem-dimethyl).

Protocol 2.1: Combinatorial Library Generation

Using tools like RDKit or LigPrep , generate a library of 1,000–5,000 derivatives.

-

Ionization: Generate possible ionization states at pH 7.0 ± 2.0. The carboxylic acid will predominantly be anionic (

), which is crucial for salt-bridge formation with Lys residues in the solvent channel. -

Stereoisomers: Generate all chiral centers (max 32 per ligand).

-

Tautomers: Generate tautomers for the pyridine-amine system (amino vs. imino forms). Note: The amino form is generally the bioactive conformer for kinase binding.

Phase 3: Molecular Docking & Virtual Screening

We employ a "Precision Funnel" approach, starting with high-throughput screening (HTS) precision and narrowing down to extra-precision (XP) docking.

Visualizing the Screening Workflow

The following diagram outlines the logical flow from library generation to lead identification.

Caption: Figure 1. The "Precision Funnel" workflow for filtering 2-(Pyridin-4-ylamino)acetic acid derivatives.

Protocol 3.1: Grid Generation & Docking

Software: Glide (Schrödinger) or AutoDock Vina.

-

Grid Box Definition: Centered on the co-crystallized ligand (Sorafenib) centroid.

-

Dimensions:

Å (Inner box

-

-

Constraint Setup (Critical):

-

Define a hydrogen bond constraint with Cys919 (Hinge region residue in VEGFR-2).

-

Logic: Derivatives failing to engage the hinge via the pyridine nitrogen are unlikely to be potent kinase inhibitors.

-

-

Validation (Self-Validating Step):

-

Remove Sorafenib from the complex.

-

Re-dock Sorafenib into the generated grid.

-

Pass Criteria: RMSD between the docked pose and crystal pose must be

Å.

-

Data Output Format: Summarize docking results using the following table structure:

| Ligand ID | Glide Score (kcal/mol) | H-Bonds (Hinge) | Salt Bridges | Ligand Efficiency |

| Ref (Sorafenib) | -11.2 | Cys919 | Glu885 | 0.45 |

| Deriv-042 | -10.8 | Cys919 | Lys920 | 0.48 |

| Deriv-105 | -9.4 | Cys919 | None | 0.32 |

Phase 4: ADMET & Physicochemical Profiling

High affinity is useless without bioavailability. The acetic acid tail improves solubility but may hinder membrane permeability if the polar surface area (PSA) is too high.

Key Metrics to Calculate:

-

Lipinski’s Rule of Five: MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.

-

TPSA (Topological Polar Surface Area): Target

Ų for cell permeability. -

Blood-Brain Barrier (BBB): Likely negative for this scaffold (acidic group), which is preferred for peripheral tumors to minimize CNS toxicity.

-

PAINS Filter: Screen against "Pan-Assay Interference Compounds" to ensure the pyridine-amine core isn't acting as a promiscuous aggregator.

Phase 5: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations introduce flexibility to validate the stability of the Ligand-Receptor complex.

Protocol 5.1: System Setup (GROMACS/Desmond)

-

Solvation: TIP3P water model; orthorhombic box with 10 Å buffer.

-

Neutralization: Add

or -

Equilibration:

-

NVT ensemble (100 ps) at 300 K.

-

NPT ensemble (100 ps) at 1 bar.

-

-

Production Run: 100 ns simulation time.

Protocol 5.2: Trajectory Analysis

-

RMSD (Root Mean Square Deviation): Plot Ligand RMSD relative to the protein backbone.

-

Pass Criteria: Ligand RMSD should stabilize (plateau) within 2–3 Å.

-

-

RMSF (Root Mean Square Fluctuation): Analyze residue flexibility. High fluctuations in the binding site indicate unstable binding.

-

H-Bond Persistence: Calculate the percentage of simulation time key H-bonds (e.g., Cys919) are maintained. Target

.

Phase 6: Binding Free Energy Calculation (MM-GBSA)

The Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method estimates the relative binding free energy (

Equation:

- : Electrostatic and van der Waals energies.

- : Solvation free energy (Polar + Non-polar).

Interpretation:

A more negative

Visualization of Biological Context

Understanding the downstream effects of inhibiting VEGFR-2 with these derivatives is crucial for the "Drug Development" audience.

Caption: Figure 2. Mechanism of Action: Inhibition of the VEGF/VEGFR-2 angiogenic signaling cascade.

References

-

McTigue, M. et al. (2012). Molecular conformations, interactions, and populations associated with tyrosine kinase inhibitor ion states. Protein Science, 21(3), 426-449. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

-

Friesner, R. A. et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry, 49(21), 6177–6196. Link

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Pharmaceutical Research, 32(3), 877–897. Link

-

Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Link

Sources

Targeting the Resistome: The Antimicrobial Frontier of Novel Pyridine Scaffolds

Executive Summary

The pyridine ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for over 700 FDA-approved drugs. However, the rise of Multi-Drug Resistant (MDR) pathogens—specifically ESKAPE organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species)—has necessitated a departure from traditional isoniazid-like derivatives.

This guide analyzes the next generation of pyridine antimicrobials. We move beyond simple substitutions to explore complex hybrid architectures (pyridine-thiazoles, pyridine-hydrazones) that exhibit dual-action mechanisms: disrupting bacterial DNA replication while simultaneously compromising membrane integrity. This document provides a validated roadmap for the design, synthesis, and rigorous biological evaluation of these novel compounds.

Chemical Rationale & Structure-Activity Relationship (SAR)

The efficacy of novel pyridine derivatives hinges on specific electronic and steric modifications at the C2, C3, and C4 positions. Unlike quinolones, which rely on a fused ring system, single-ring pyridines offer superior water solubility and modularity.

The "Warhead" Configuration

Recent SAR studies indicate that the most potent antimicrobial pyridines possess a "Push-Pull" electronic system:

-

Position C2 (The Anchor): An electron-donating group (e.g., -NH2, -hydrazide) is essential for hydrogen bonding with the target enzyme's active site (often DNA Gyrase).

-

Position C3 (The Modulator): Electron-withdrawing groups (e.g., -CN, -NO2) increase the acidity of the system, enhancing cell membrane permeability.

-

Position C4 (The Specifier): Lipophilic aryl or heteroaryl groups (e.g., Furan, Thiophene) here dictate spectrum of activity. A 4-F-phenyl substitution has been shown to double potency against S. aureus compared to standard fluoroquinolones.

Visualization: SAR Logic Flow

The following diagram illustrates the critical decision nodes in optimizing the pyridine scaffold.

Figure 1: Structural optimization logic for maximizing antimicrobial potency in pyridine derivatives.

Synthesis Strategy: The Green Approach

To ensure scalability and minimize toxic byproducts, we recommend One-Pot Multicomponent Reactions (MCRs) over linear synthesis.

Protocol: Ultrasound-Assisted Hantzsch Synthesis

This method generates polysubstituted pyridines in <30 minutes with yields >90%.

-

Reagents: Combine aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), thiol/active methylene compound (1.0 eq), and ammonium acetate (1.5 eq).

-

Solvent: Ethanol/Water (1:1 v/v) – Green solvent system.

-

Catalyst: L-Proline (10 mol%) or catalyst-free under ultrasound.

-

Procedure: Irradiate at 80 kHz at 60°C for 20-30 mins.

-

Purification: Cool to RT. The solid product precipitates. Filter and recrystallize from ethanol. No chromatography required.

Antimicrobial Evaluation Protocols

Trustworthy data requires adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines, augmented with colorimetric validation for precision.

Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10 / ISO 20776-1. Why this method? It provides a quantitative metric (MIC) rather than the qualitative Zone of Inhibition.

Reagents:

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Note: For fastidious organisms like Streptococcus, add 2-5% Lysed Horse Blood.

-

Inoculum: 5 x 10^5 CFU/mL (0.5 McFarland standard).

-

Indicator: Resazurin (0.015%) – A redox indicator that turns pink in the presence of metabolically active bacteria.

Step-by-Step Workflow:

-

Stock Prep: Dissolve pyridine compound in DMSO (max final concentration <1% to avoid solvent toxicity).

-

Dilution: Perform 2-fold serial dilutions in a 96-well plate (100 µL per well). Range: 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add 100 µL of standardized bacterial suspension to each well.

-

Controls:

-

Pos: Ciprofloxacin (known effective range).

-

Neg: Sterile Broth.

-

Solvent Control: Broth + 1% DMSO + Bacteria (to rule out DMSO toxicity).

-

-

Incubation: 37°C for 18-24 hours.

-

Readout: Add 30 µL Resazurin. Incubate 2 hours. Blue = No Growth (Inhibition). Pink = Growth.

-

The MIC is the lowest concentration well that remains Blue.

-

Time-Kill Kinetics

Purpose: To distinguish between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.

-

Inoculate broth with bacteria (10^6 CFU/mL) containing the compound at 4x MIC.

-

Aliquot samples at 0, 2, 4, 8, and 24 hours.

-

Perform serial dilutions and plate on agar.

-

Calculation: Bactericidal activity is defined as a

reduction in CFU/mL (99.9% kill) compared to the initial inoculum.

Mechanistic Profiling

Novel pyridines primarily target bacterial DNA replication, but unlike fluoroquinolones, many do not require the DNA cleavage complex, making them effective against quinolone-resistant strains.

Mechanism of Action: DNA Gyrase Inhibition

The pyridine scaffold, particularly when fused or substituted with hydrazones, competes for the ATP-binding site of the GyrB subunit of DNA Gyrase. This halts the energy supply required for supercoiling, leading to replication fork arrest.

Visualization: The Inhibition Pathway

Figure 2: Mechanism of Action pathway for GyrB-targeting pyridine derivatives.

Data Presentation & Comparative Efficacy

The following table summarizes the performance of a representative novel pyridine derivative (Compound 3d, based on recent literature) against standard antibiotics.

Table 1: Comparative MIC (µg/mL) of Novel Pyridine vs. Standards

| Organism | Strain Type | Pyridine Cmpd 3d | Ciprofloxacin | Ampicillin | Interpretation |

| E. coli | ATCC 25922 | 0.50 | 0.015 | 4.0 | Highly Active |

| S. aureus | MRSA (Resistant) | 1.68 | >64.0 (Res) | >32.0 | Superior Efficacy |

| P. aeruginosa | ATCC 27853 | 8.0 | 0.50 | >64.0 | Moderate Activity |

| C. albicans | Fungal Strain | 3.91 | N/A | N/A | Dual Activity |

Data Source: Synthesized from recent SAR studies (see Ref 1, 3).

References

-

Elsayed, M. A., et al. (2024).[2][3][4] "Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship." Medicinal Chemistry Research.

-

Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

-

Alsoliemy, A. (2023).[5] "Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives." Archiv der Pharmazie.

-

Hossain, M. J., et al. (2023). "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." BioMed Research International.[6]

-

Zhang, Y., et al. (2024).[4][7] "Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety." Chemistry & Biodiversity.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(Pyridin-4-ylamino)acetic acid

This guide provides an in-depth technical overview of the essential spectroscopic data required for the comprehensive characterization of 2-(Pyridin-4-ylamino)acetic acid. Designed for researchers, chemists, and drug development professionals, this document outlines the principles, expected outcomes, and detailed protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causal logic behind experimental choices and data interpretation, ensuring a robust and validated approach to molecular characterization.

Introduction: The Structural Significance of 2-(Pyridin-4-ylamino)acetic acid

2-(Pyridin-4-ylamino)acetic acid is a heterocyclic compound featuring a pyridine ring linked to an acetic acid moiety via a secondary amine bridge. This unique combination of a basic aromatic system, an acidic functional group, and a flexible linker makes it a molecule of interest in medicinal chemistry and materials science. Its structural isomers, such as 2-amino-2-(pyridin-4-yl)acetic acid, possess different chemical and biological profiles, making unambiguous structural confirmation paramount.[1][2]

Accurate spectroscopic analysis is the cornerstone of this confirmation. Each technique provides a unique piece of the structural puzzle: NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and Mass Spectrometry determines the molecular weight and elemental composition. This guide will detail the expected spectroscopic signatures of the target molecule, providing a benchmark for its synthesis and analysis.

Synthesis Pathway and Protocol

The synthesis of 2-(Pyridin-4-ylamino)acetic acid can be achieved via a nucleophilic substitution reaction. A common and effective method involves the reaction of 4-aminopyridine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions.[3] The amine group of 4-aminopyridine acts as the nucleophile, displacing the halide to form the N-C bond.

Conceptual Synthesis Workflow

Sources

Technical Guide: Solubility Profile and Thermodynamic Analysis of 2-(Pyridin-4-ylamino)acetic acid

The following technical guide is structured to provide a comprehensive analysis of the solubility profile of 2-(Pyridin-4-ylamino)acetic acid. Given the specific zwitterionic nature of this compound, this guide moves beyond simple data listing to explore the thermodynamic principles, pH-dependent behaviors, and experimental protocols required for precise solubility determination and process optimization.

Executive Summary & Physicochemical Context

2-(Pyridin-4-ylamino)acetic acid (CAS: 191726-69-9 / 58574-03-1 for analogs) is a critical amphoteric intermediate used in the synthesis of pharmaceutical agents and coordination complexes.[1] Its structure features a basic pyridine nitrogen (pKa ≈ 5.2) and an acidic carboxylic acid moiety (pKa ≈ 2.3), rendering it a classic zwitterion in neutral media.

Understanding its solubility is not merely about finding a solvent; it is about manipulating the isoelectric point (pI) and dielectric constants to drive crystallization, purification, and yield optimization.

Key Physicochemical Parameters

| Parameter | Value (Approx.) | Implication |

| Molecular Formula | C₇H₈N₂O₂ | MW: 152.15 g/mol |

| LogP (Octanol/Water) | 0.17 | Highly hydrophilic; poor solubility in non-polar solvents. |

| pKa (Acidic) | ~2.3 (COOH) | Deprotonated at neutral pH. |

| pKa (Basic) | ~5.2 (Pyridine N) | Protonated at acidic pH. |

| Isoelectric Point (pI) | ~3.75 | Region of minimum solubility (Zwitterionic form). |

Solubility Profile in Pure and Mixed Solvents[2][3]

The solubility of 2-(Pyridin-4-ylamino)acetic acid follows a distinct polarity-driven hierarchy. The data below synthesizes experimental trends observed in structural analogs (e.g., 4-aminopyridine, picolinic acid) and thermodynamic predictions.

Solvent Hierarchy Table

Solubility is ranked from High to Low at 298.15 K.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Driver |

| Aqueous (pH < 2) | 0.1 M HCl | Very High | Cationic species formation (Pyridinium salt). |

| Aqueous (pH > 8) | 0.1 M NaOH | Very High | Anionic species formation (Carboxylate salt). |

| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions disrupt crystal lattice. |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding capability; decreases with alkyl chain length. |

| Aqueous (pH ~3-4) | Water (at pI) | Low | Zwitterionic lattice energy is maximal; net charge is zero. |

| Non-Polar | Hexane, Toluene, DCM | Insoluble | Lack of H-bonding; high energetic penalty for cavity formation. |

The "U-Shaped" pH-Solubility Profile

For amphoteric molecules, solubility (

-

pH < 2.3: Predominantly cationic (

). High solubility. -

pH 2.3 – 5.2: Coexistence of zwitterion (

) and ions. Solubility drops to minimum near pH 3.8. -

pH > 5.2: Predominantly anionic (

). Solubility rises.

Thermodynamic Modeling & Analysis

To upscale a crystallization process, researchers must model the temperature dependence of solubility. The dissolution of 2-(Pyridin-4-ylamino)acetic acid is endothermic (solubility increases with temperature).

The Modified Apelblat Model

This is the industry standard for correlating experimental solubility data (

-

x: Mole fraction solubility.

-

T: Absolute temperature (Kelvin).[2]

-

A, B, C: Empirical model parameters derived from regression analysis.

-

Application: Use this equation to interpolate solubility at unmeasured temperatures (e.g., cooling curves for crystallizers).

Van't Hoff Analysis

To determine the enthalpy of dissolution (

-

Interpretation: A negative slope confirms an endothermic process. The steepness of the slope indicates sensitivity to temperature changes—crucial for designing cooling crystallization cycles.

Experimental Protocol: Determination of Solubility

Standard Operating Procedure (SOP) for High-Integrity Data Generation.

Workflow Visualization

The following diagram outlines the self-validating workflow for solubility determination using the Shake-Flask method.

Figure 1: Standardized Shake-Flask Methodology for Solubility Determination.

Detailed Methodology

-

Preparation: Add excess 2-(Pyridin-4-ylamino)acetic acid solid to 10 mL of the target solvent in a glass vial.

-

Equilibration: Place vials in a shaking water bath capable of controlling temperature to ±0.1 K. Shake for 48 hours to ensure equilibrium (solid-liquid equilibrium).

-

Sedimentation: Stop shaking and allow the solid to settle for 2-4 hours at the same temperature.

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to prevent solid particle transfer).

-

Quantification (HPLC Conditions):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Phosphate Buffer (pH 3.0) / Methanol (90:10 v/v). Note: Low pH ensures the amine is protonated for better peak shape.

-

Detection: UV at 254 nm (Pyridine ring absorption).

-

Calculation:

.

-

Crystallization & Purification Strategy

Based on the solubility differential, the following purification strategies are recommended:

pH-Swing Crystallization (Reactive Crystallization)

This is the most efficient method for zwitterions.

-

Dissolution: Dissolve the crude solid in dilute HCl (pH 1.0) or dilute NaOH (pH 10.0) at room temperature.

-

Filtration: Filter off insoluble mechanical impurities.

-

Crystallization: Slowly adjust the pH toward the isoelectric point (pH ~3.8) using the counter-reagent (NaOH or HCl).

-

Harvest: The compound will precipitate as the zwitterion. Cool to 5°C to maximize yield.

Anti-Solvent Crystallization

-

Solvent: Dissolve in minimum hot DMSO or hot Water.

-

Anti-Solvent: Slowly add Acetone or Ethanol (if water is solvent).

-

Mechanism: The addition of the lower-polarity solvent increases the "Relative Energy Difference" (RED), forcing the solute out of solution.

Solvation Mechanism Diagram

Understanding why the solvent works is key to selection.

Figure 2: Mechanistic interactions driving solubility in different solvent classes.

References

-

Physicochemical Properties of Pyridine Derivatives

-

Thermodynamic Modeling Methodologies

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[3] The Journal of Chemical Thermodynamics, 31(1), 85-138. (Cited for the Apelblat Equation methodology).[2][3]

-

Shakeel, F., et al. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. Link (Cited for Shake-Flask Protocol validation).

-

-

Synthesis and Purification Context

-

Al-Jibori, S. A., et al. (2014). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid. ResearchGate.[2] (Cited for isolation techniques of pyridine-amino acids).

-

BenchChem Technical Support.[4] Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline. Link (Cited for anti-solvent selection strategies).

-

Sources

- 1. 6631-25-0|2-(Pyridin-4-ylamino)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Solubility determination and thermodynamic modelling for 2-amino-4-chlorobenzoic acid in eleven organic solvents from T… [ouci.dntb.gov.ua]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Solid-Phase Synthesis of Peptides Containing 2-(Pyridin-4-ylamino)acetic Acid

[1]

Abstract & Strategic Overview

2-(Pyridin-4-ylamino)acetic acid (also known as

Structurally, this residue represents an

-

Nucleophilicity of the Precursor: When synthesizing this residue directly on-resin (Sub-monomer method), the displacing amine is 4-aminopyridine, which is less nucleophilic than standard alkyl amines.[1]

-

Deactivated Secondary Amine: Once formed, the backbone nitrogen is an

-heteroaryl amine (aniline-like).[1] It is significantly less nucleophilic than a standard proline or

This guide provides two validated protocols: the Sub-Monomer Method (recommended for efficiency) and the Building Block Method , along with critical troubleshooting for the difficult chain-extension step.

Chemical Profile & Properties[1][2][3]

| Property | Data | Relevance to SPPS |

| Molecule Name | 2-(Pyridin-4-ylamino)acetic acid | Often abbreviated as Ppy-Gly or |

| Structure Type | Secondary amine backbone; achiral.[2][1] | |

| pKa (Pyridine N) | ~5.2 - 5.4 | Protonated during HPLC (retention shift); exists as TFA salt after cleavage.[2] |

| Amine Nucleophilicity | Low (Aniline-like) | The backbone NH is electron-poor due to the pyridine ring, making acylation difficult.[2] |

| Steric Hindrance | Moderate | Less hindered than |

Strategic Decision Tree

Before beginning synthesis, select the protocol based on reagent availability and sequence position.[1]

Caption: Decision matrix for selecting the synthesis pathway. Method B is generally preferred for

Detailed Protocols

Method A: Sub-Monomer Synthesis (Recommended)

This method constructs the residue directly on the resin.[1] It is cost-effective and avoids the need for protecting the pyridine nitrogen during Fmoc-group installation.

Reagents:

-

Acylation: Bromoacetic acid (0.6 M in DMF), DIC (Diisopropylcarbodiimide).[1]

-

Displacement: 4-Aminopyridine (2.0 M in DMF or NMP).[1] Note: 4-Aminopyridine is toxic (K+ channel blocker).[1] Handle with extreme care.

Step-by-Step Protocol:

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins. Deprotect the previous Fmoc group (20% Piperidine/DMF).[1]

-

Bromoacetylation:

-

Add Bromoacetic acid (10 eq) and DIC (11 eq) to the resin.

-

Agitate at Room Temperature (RT) for 30–45 minutes .

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

QC: Kaiser test should be negative (yellow).[1]

-

-

Displacement (Amination):

-

Add 4-Aminopyridine (20 eq) dissolved in minimal DMF or NMP.[1]

-

Agitate at 50°C for 2 hours or RT overnight. (Heat is recommended due to the lower nucleophilicity of the heteroaryl amine).[1]

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

QC: Chloranil test (for secondary amines) should be positive (blue/green).[1]

-

Method B: Building Block Coupling

Use this if you have pre-synthesized Fmoc-N-(4-pyridyl)glycine-OH.[2]

Reagents: HATU, HOAt, DIEA (Diisopropylethylamine).[1]

Protocol:

-

Dissolve Fmoc-AA-OH (3 eq) and HATU (2.9 eq) in DMF.[1]

-

Add DIEA (6 eq).[1] Activate for 30 seconds.

-

Note: Standard HBTU/DIC coupling is usually sufficient for this step, as the receiving amine on the resin (the previous residue) is likely a primary amine.

Protocol C: Chain Extension (The "Difficult" Step)

CRITICAL: Coupling the next amino acid onto the Ppy-Gly secondary amine is the most common failure point. The pyridine ring withdraws electron density from the backbone nitrogen, making it a poor nucleophile.[1]

Recommended Activation: BTC (Bis(trichloromethyl)carbonate) BTC generates acid chlorides in situ, the most potent species for difficult secondary amines.

Safety: BTC generates phosgene.[1] Must be performed in a well-ventilated fume hood.[2][1]

-

Preparation:

-

Activation:

-

Coupling:

-

Add the suspension immediately to the resin-bound Ppy-Gly.

-

Agitate for 1–2 hours .

-

Wash: DCM (5x), DMF (5x).[1]

-

-

Capping: Acetylate unreacted amines (Acetic Anhydride/DIEA) to prevent deletion sequences.

Alternative (If BTC is unavailable):

-

Use HATU (5 eq) / HOAt (5 eq) / DIEA (10 eq) .

-

Perform Double Coupling (2 x 2 hours at 50°C). Microwave irradiation (75°C, 10 min) significantly improves yield here.[1]

Cleavage & Purification[2][7][8]

Cleavage Cocktail:

-

TFA (95%)

-

Triisopropylsilane (TIPS) (2.5%)

-

Water (2.5%)

Procedure:

-

Incubate resin in cocktail for 2–3 hours.

-

Precipitate in cold diethyl ether.

-

Important: The pyridine ring will be protonated.[1] The crude peptide will likely be a TFA salt.[1][5]

-

HPLC: Use a standard C18 gradient (Water/Acetonitrile + 0.1% TFA).[1] The Ppy-Gly residue is hydrophilic; expect earlier elution compared to Phenylalanine analogs.[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Deletion of Ppy-Gly | Incomplete displacement of bromide (Method A).[2] | Increase 4-aminopyridine concentration; increase temperature to 60°C. |

| Deletion of Subsequent AA | Failed coupling onto the | Switch to Protocol C (BTC) or use Microwave HATU coupling.[2][1] |

| Low Crude Purity | Side reaction on Pyridine N. | Unlikely with 4-pyridyl, but ensure no alkylating agents (like active benzyl halides) are present during cleavage.[2][1] |

| Broad Peak on HPLC | Pyridine protonation equilibrium. | Ensure mobile phase is well-buffered (0.1% TFA is usually sufficient).[2][1] |

References

-

Zuckermann, R. N., et al. (1992).[1][7][8] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[1][3]

-

Culf, A. S., & Ouellette, R. J. (2010).[1][7] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules.

-

Falb, E., et al. (1999).[1] "Bis(trichloromethyl)carbonate (triphosgene): A versatile reagent in organic synthesis."[1] Journal of Organic Chemistry. (Context: Use of BTC for difficult couplings).

-

Albericio, F., et al. (2018).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

Sources

- 1. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]

- 2. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Applications of 2-(Pyridin-4-ylamino)acetic Acid in Medicinal Chemistry

Executive Summary

2-(Pyridin-4-ylamino)acetic acid, often referred to as

This guide details the application of this molecule in three critical workflows:

-

Fragment-Based Drug Discovery (FBDD): Utilizing the molecule as a high-efficiency ligand efficiency (LE) starting point for kinase inhibitors.

-

Targeted Protein Degradation (PROTACs): Exploiting the carboxylic acid "handle" for linker attachment.

-

Synthetic Scaffolding: Protocols for generating peptidomimetics and fused heterocyclic systems.

Chemical Profile & Mechanistic Rationale[1][2][3][4][5][6][7]

The "Privileged" Architecture

The molecule functions as a zwitterion at physiological pH, offering unique solubility and binding properties.

| Feature | Medicinal Chemistry Function |

| Pyridine Nitrogen ( | H-Bond Acceptor: Critical for interaction with the "hinge region" backbone NH of kinases (e.g., Met, p38, CDK). |

| Secondary Amine ( | H-Bond Donor: Forms hydrogen bonds with backbone carbonyls in the active site. |

| Carboxylic Acid ( | Solubilizing Vector: Projects into the solvent front or ribose pocket; serves as a synthetic handle for amide coupling. |

| Physicochemicals | MW: ~152.15 Da (Free base) | CLogP: ~ -0.1 (Highly soluble) | LE: High Ligand Efficiency potential. |

Zwitterionic Equilibrium

In solution, the molecule exists in equilibrium between the neutral and zwitterionic forms. This self-buffering capacity makes it an excellent candidate for co-crystal screening to improve the solubility of acidic drug partners.

Application I: Fragment-Based Drug Discovery (FBDD)

Rationale

In FBDD, low molecular weight fragments (<200 Da) are screened to identify weak but high-quality binders. 2-(Pyridin-4-ylamino)acetic acid mimics the adenine ring of ATP, making it a "specific" hit for ATP-binding sites.

Protocol: Surface Plasmon Resonance (SPR) Screening

Objective: Determine binding affinity (

Materials:

-

Ligand: 2-(Pyridin-4-ylamino)acetic acid (>98% purity).

-

Sensor Chip: CM5 (Carboxymethylated dextran).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

-

Instrument: Biacore 8K or equivalent.

Step-by-Step Workflow:

-

Immobilization:

-

Activate flow cell with EDC/NHS (1:1) for 420s.

-

Inject Target Kinase (20

g/mL in 10 mM Sodium Acetate pH 5.0) to reach ~2000 RU. -

Block with 1 M Ethanolamine-HCl (pH 8.5).

-

Control: Treat reference flow cell with EDC/NHS and Ethanolamine only.

-

-

Sample Preparation:

-

Dissolve fragment in 100% DMSO to 100 mM (Stock).

-

Dilute into Running Buffer to create a concentration series (e.g., 500

M down to 15

-

-

Injection Cycle:

-

Flow Rate: 30

L/min. -

Contact Time: 60s (Association).

-

Dissociation Time: 120s.

-

Wash: 50% DMSO pulse (if sticky) or extra buffer wash.

-

-

Data Analysis:

-

Double-reference subtract (Flow cell 2 - Flow cell 1) - (Buffer blank).

-

Fit to 1:1 Langmuir Binding Model (or Steady State Affinity if kinetics are too fast).

-

Success Criteria: Square wave sensorgram indicates fast on/off (typical for fragments).

expected in the 100

-

Visualization: FBDD Workflow

Caption: Workflow for utilizing 2-(Pyridin-4-ylamino)acetic acid as a seed fragment for kinase inhibitor development.

Application II: Linker Design for PROTACs

Rationale

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a Target Of Interest (TOI) ligand to an E3 ligase ligand. 2-(Pyridin-4-ylamino)acetic acid serves as an ideal "Exit Vector" adapter :

-

The pyridine amine binds the target.

-

The carboxylic acid is chemically orthogonal, allowing precise attachment of PEG or alkyl linkers without disrupting the target binding.

Protocol: Amide Coupling (Linker Attachment)

Objective: Conjugate a PEG-diamine linker to the carboxylic acid tail of the fragment.

Reaction Scheme:

Materials:

-

2-(Pyridin-4-ylamino)acetic acid (1.0 eq).

-

Mono-Boc-PEG4-diamine (1.1 eq).

-

HATU (1.2 eq).

-

DIPEA (Diisopropylethylamine, 3.0 eq).

-

Solvent: Anhydrous DMF.

Procedure:

-

Activation: In a dried round-bottom flask, dissolve 2-(Pyridin-4-ylamino)acetic acid (1 mmol, 152 mg) in DMF (5 mL). Add DIPEA (3 mmol, 522

L). Stir for 5 mins under -

Coupling: Add HATU (1.2 mmol, 456 mg). The solution should turn slightly yellow. Stir for 10 mins to form the activated ester.

-

Addition: Add Mono-Boc-PEG4-diamine (1.1 mmol) dropwise.

-

Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Look for mass shift: M+Linker).

-

Work-up: Dilute with EtOAc (50 mL), wash with Sat.

(2x), Water (1x), Brine (1x). Dry over -

Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Application III: Synthesis of Imidazo[4,5-c]pyridines

Rationale

While direct cyclization of the glycine tail is difficult, this molecule is a precursor to imidazo[4,5-c]pyridines if a nitro group is introduced at the 3-position of the pyridine ring prior to glycine attachment, or via oxidative cyclization strategies. These fused systems are potent anticancer scaffolds.

Mechanistic Pathway

To access the fused ring system from the 4-amino-pyridine core:

-

Nitration: Introduce

at position 3. -

Reduction: Reduce

to -

Cyclization: The glycine tail (or an aldehyde) closes the ring with the new amine.

Visualization: Reaction Logic

Caption: Synthetic pathway transforming the glycine derivative into a fused imidazo[4,5-c]pyridine scaffold.

References

-

Zhang, Y., & Pike, A. (2021).[1] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217349, [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Imidazo[4,5-c]pyridines. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-arylation of Amino Acids with 4-Chloropyridine

Introduction: The Significance of N-Aryl Amino Acids

N-aryl amino acids are privileged structural motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products. Their unique architecture, which combines the chirality and functionality of amino acids with the electronic and steric properties of aromatic systems, makes them invaluable building blocks in drug discovery and development. The introduction of a pyridine ring, in particular, can significantly modulate a molecule's physicochemical properties, such as solubility, basicity, and its ability to engage in hydrogen bonding, thereby enhancing its pharmacological profile.

This guide provides a comprehensive protocol for the N-arylation of amino acids with 4-chloropyridine, a challenging yet rewarding transformation. We will delve into a robust and reproducible method based on the palladium-catalyzed Buchwald-Hartwig amination, offering detailed experimental procedures, mechanistic insights, and practical guidance for researchers in organic synthesis and medicinal chemistry.

The Challenge of Aryl Chloride Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile tool for coupling amines with aryl halides.[1][2] However, aryl chlorides, like 4-chloropyridine, are notoriously less reactive than their bromide or iodide counterparts. The primary hurdle is the initial oxidative addition of the C-Cl bond to the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[3] Overcoming this challenge necessitates a carefully selected catalytic system, typically comprising a palladium precatalyst and a sterically hindered, electron-rich phosphine ligand.

Experimental Design and Strategy

Our strategy involves a two-step sequence:

-

Protection of the Amino Acid: The carboxylic acid functionality of the amino acid must be protected to prevent its interference with the basic conditions of the coupling reaction. Esterification, in this case to a methyl ester, is a common and effective strategy.

-

Buchwald-Hartwig Cross-Coupling: The protected amino acid ester is then coupled with 4-chloropyridine using a state-of-the-art palladium catalyst system.

-

Deprotection: Finally, the methyl ester is hydrolyzed to yield the desired N-(pyridin-4-yl)amino acid.

This protocol will use glycine as a representative amino acid due to its simplicity, though the principles can be adapted for other amino acids.

Part 1: Synthesis of Methyl N-(pyridin-4-yl)glycinate

This section details the palladium-catalyzed N-arylation of glycine methyl ester with 4-chloropyridine. The choice of a third-generation (G3) Buchwald precatalyst, RuPhos Pd G3, is deliberate. These precatalysts are air- and moisture-stable, and they efficiently generate the active Pd(0) species in situ, ensuring high catalytic activity.[4] The RuPhos ligand provides the necessary steric bulk and electron density to facilitate the challenging oxidative addition of 4-chloropyridine.[5]

Reaction Scheme:

Quantitative Data Summary:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |

| 4-Chloropyridine hydrochloride | 150.00 | 1.50 g | 10.0 | 1.0 |

| Glycine methyl ester hydrochloride | 125.55 | 1.51 g | 12.0 | 1.2 |

| RuPhos Pd G3 | 852.53 | 171 mg | 0.2 | 0.02 |

| RuPhos | 476.61 | 95 mg | 0.2 | 0.02 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 3.27 g | 34.0 | 3.4 |

| Toluene (anhydrous) | - | 50 mL | - | - |

Experimental Protocol:

Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried before use, and solvents must be anhydrous.

-

Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol), glycine methyl ester hydrochloride (1.51 g, 12.0 mmol), RuPhos Pd G3 (171 mg, 0.2 mmol), RuPhos (95 mg, 0.2 mmol), and sodium tert-butoxide (3.27 g, 34.0 mmol).

-

Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Solvent Addition: Add anhydrous toluene (50 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite®. Wash the pad with additional ethyl acetate (2 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 20% to 60%) is typically effective for eluting the product.

-

Product Characterization: The expected product is methyl N-(pyridin-4-yl)glycinate .

-

Expected Appearance: A pale yellow solid or oil.

-

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, 2H), 6.60 (d, 2H), 5.0 (br s, 1H, NH), 4.10 (d, 2H), 3.75 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 170.5, 153.0, 150.5, 108.0, 52.5, 45.0.

-

MS (ESI): m/z [M+H]⁺ calculated for C₈H₁₀N₂O₂: 167.08; found: 167.1.

-

-

Part 2: Hydrolysis of Methyl N-(pyridin-4-yl)glycinate

The final step is the deprotection of the methyl ester to yield the free carboxylic acid, N-(pyridin-4-yl)glycine. This is typically achieved by saponification using a base such as lithium hydroxide or sodium hydroxide in a mixed aqueous-organic solvent system.

Reaction Scheme:

Experimental Protocol:

-

Setup: Dissolve methyl N-(pyridin-4-yl)glycinate (1.66 g, 10.0 mmol) in a mixture of tetrahydrofuran (THF, 30 mL) and water (10 mL) in a round-bottom flask.

-

Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O) (0.84 g, 20.0 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Workup:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL).

-

Carefully neutralize the solution to pH ~6-7 with 1 M HCl. The product may precipitate upon neutralization.

-

If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

-

If no precipitate forms, or to recover all the product, extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

-

Product Characterization: The final product is N-(pyridin-4-yl)glycine .

-

Expected Appearance: A white to off-white solid.

-

Characterization Data (Predicted):

-

¹H NMR (D₂O, 400 MHz): δ 8.10 (d, 2H), 6.80 (d, 2H), 4.00 (s, 2H).

-

¹³C NMR (D₂O, 101 MHz): δ 175.0, 154.0, 150.0, 109.0, 46.0.

-

MS (ESI): m/z [M+H]⁺ calculated for C₇H₈N₂O₂: 153.06; found: 153.1.

-

-

Mechanistic Insights & Workflow Visualization

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. The diagram below illustrates the key steps involved in the N-arylation of glycine methyl ester with 4-chloropyridine.

Figure 1. Catalytic Cycle for Buchwald-Hartwig Amination.

The experimental workflow from starting materials to the final purified product is outlined in the following diagram.

Figure 2. Experimental Workflow.

Troubleshooting and Expert Insights

-

Low Conversion: If the reaction stalls, ensure that the solvent and reagents are scrupulously dry and the system is free of oxygen. Increasing the catalyst loading (e.g., to 3-5 mol%) or the reaction temperature (e.g., to 110 °C) may improve conversion.[3]

-

Hydrodehalogenation: The formation of pyridine as a byproduct (from the replacement of -Cl with -H) can occur. This is often due to trace amounts of water. Ensuring anhydrous conditions is paramount. Using a slight excess of the amine can also help favor the desired coupling.[3]

-

Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base ideal for this transformation. If substrate sensitivity is an issue, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system and higher temperatures.[3]

-

Amino Acid Racemization: For chiral amino acids, racemization can be a concern under basic conditions. The use of modern Buchwald-Hartwig catalyst systems at moderately elevated temperatures generally minimizes this risk.

Conclusion

The N-arylation of amino acids with 4-chloropyridine is a synthetically valuable transformation that provides access to a diverse range of compounds with high potential in pharmaceutical research. While the inertness of the C-Cl bond presents a challenge, the use of advanced palladium precatalysts, such as RuPhos Pd G3, in conjunction with bulky biarylphosphine ligands under carefully controlled anhydrous and inert conditions, enables this reaction to proceed with good efficiency. The detailed protocol and insights provided herein serve as a robust starting point for researchers looking to incorporate the 4-pyridyl moiety into amino acid scaffolds, paving the way for the discovery of novel therapeutic agents.

References

-

Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. Molecules. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

-

Palladium‐catalyzed N‐arylation of chloropyridine in aqueous hydroxypropyl methylcellulose. ResearchGate. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC. [Link]

-

Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. [Link]

-

Palladium catalyzed N-arylation of hydroxylamines. University of Strathclyde. [Link]

-

Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

-

Synthesis of N-methyl glycine. PrepChem.com. [Link]

-

C–C Cross-Coupling of N -Terminal Glycine Dipeptides Enabled by a Cationic Pd-Phosphine Catalyst. ResearchGate. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: A Validated Protocol for the Synthesis of 2-(pyridin-4-ylamino)acetic acid hydrochloride

Abstract

This document provides a detailed, field-proven experimental procedure for the synthesis of 2-(pyridin-4-ylamino)acetic acid hydrochloride. The protocol is designed for researchers in medicinal chemistry and drug development, offering a robust methodology grounded in established chemical principles. The synthesis proceeds via a nucleophilic substitution reaction between 4-aminopyridine and chloroacetic acid. This guide emphasizes the critical safety considerations necessary when handling the toxic precursors, explains the rationale behind each procedural step, and includes a comprehensive troubleshooting guide to ensure reproducible and high-purity yields.

Introduction and Scientific Rationale

2-(Pyridin-4-ylamino)acetic acid and its derivatives are heterocyclic compounds of significant interest in pharmaceutical research. The pyridine scaffold is a common motif in many biologically active molecules, and the amino acid side chain provides a versatile handle for further chemical modification or for mimicking natural ligands. The hydrochloride salt form is often preferred for its improved stability and solubility in aqueous media, which is advantageous for subsequent biological assays and formulation studies.

The synthetic strategy detailed herein is based on a classical SN2 (bimolecular nucleophilic substitution) reaction. The primary amino group of 4-aminopyridine acts as the nucleophile, attacking the electrophilic α-carbon of chloroacetic acid. The chlorine atom, a good leaving group, is displaced, forming a new carbon-nitrogen bond. The reaction is conducted under basic conditions to deprotonate the carboxylic acid and neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion. Subsequent acidification with hydrochloric acid yields the target hydrochloride salt.

Health and Safety Imperatives

WARNING: This procedure involves highly toxic and corrosive materials. A thorough risk assessment must be completed before commencing any work. All operations must be performed inside a certified chemical fume hood.

-

4-Aminopyridine (CAS: 504-24-5): Acutely Toxic. Fatal if swallowed and toxic in contact with skin or if inhaled.[1] It is a potent potassium channel blocker and can cause severe neurological effects.[2]

-

Handling: Always wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles. Use a spatula and weighing paper designated for this chemical only.

-

Spills: In case of a spill, evacuate the area. Do not touch spilled material without appropriate protective clothing.[3] Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[4]

-

-

Chloroacetic Acid (CAS: 79-11-8): Toxic and Corrosive. Causes severe skin burns and eye damage.

-

Handling: Wear chemical-resistant gloves, a lab coat, and a face shield in addition to goggles.

-

-

Potassium Hydroxide (CAS: 1310-58-3): Corrosive. Causes severe skin burns and eye damage. Handle with care.

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Immediately call a poison center or doctor.[5]

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Wt. | Purity | Supplier | Notes |

| 4-Aminopyridine | 504-24-5 | 94.11 g/mol | ≥99% | Sigma-Aldrich | Highly Toxic |

| Chloroacetic Acid | 79-11-8 | 94.50 g/mol | ≥99% | Fisher Scientific | Toxic & Corrosive |

| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 g/mol | ≥85% (pellets) | VWR | Corrosive |

| Isopropanol (2-Propanol) | 67-63-0 | 60.10 g/mol | ACS Grade | VWR | Flammable |

| Deionized Water | N/A | 18.02 g/mol | N/A | In-house | |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 37% (conc.) | J.T. Baker | Corrosive |

Laboratory Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel (100 mL)

-

Thermometer

-

Büchner funnel and filter flask

-

Vacuum pump

-

Glass beakers and graduated cylinders

-

pH paper or calibrated pH meter

-

Standard laboratory glassware

Experimental Protocol: Step-by-Step Synthesis

Reaction Setup and Execution

-

Reagent Preparation:

-

In the chemical fume hood, carefully weigh 9.41 g (0.10 mol) of 4-aminopyridine and add it to a 250 mL three-neck round-bottom flask.

-

Add 100 mL of isopropanol to the flask.

-

Equip the flask with a magnetic stir bar, a reflux condenser, and a thermometer.

-

In a separate beaker, prepare a solution of potassium hydroxide by dissolving 13.2 g (approx. 0.20 mol, assuming 85% purity) in 40 mL of deionized water. Caution: This dissolution is highly exothermic; cool the beaker in an ice bath.

-

In another beaker, dissolve 9.45 g (0.10 mol) of chloroacetic acid in 20 mL of deionized water.

-

-

Nucleophilic Substitution:

-

Begin stirring the 4-aminopyridine/isopropanol mixture.

-

Slowly add the aqueous potassium hydroxide solution to the flask. An increase in temperature may be observed.

-

Heat the mixture to a gentle reflux (approximately 80-85 °C) using the heating mantle.

-

Once at reflux, add the chloroacetic acid solution dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, maintain the reflux for 4 hours. Monitor the reaction progress by TLC if desired (Mobile phase: Dichloromethane:Methanol 9:1).

-

-

Product Isolation and Salt Formation:

-

After 4 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. A precipitate of the potassium salt of the product may form.

-

Cool the mixture further in an ice bath to 0-5 °C for 30 minutes to maximize precipitation.

-

While stirring in the ice bath, slowly and carefully acidify the mixture to pH 1-2 by adding concentrated hydrochloric acid dropwise. Caution: This is an exothermic neutralization reaction.

-

A thick white precipitate of 2-(pyridin-4-ylamino)acetic acid hydrochloride will form.

-

Continue stirring the slurry in the ice bath for another 30 minutes.

-

-

Purification and Drying:

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold isopropanol (2 x 20 mL) to remove any unreacted starting materials and inorganic salts.

-

Transfer the solid to a clean, pre-weighed watch glass and dry in a vacuum oven at 60 °C overnight.

-

Weigh the final product to determine the yield. The expected yield is typically in the range of 75-85%.

-

Workflow Visualization

Caption: Workflow for the synthesis of 2-(pyridin-4-ylamino)acetic acid hydrochloride.

Expected Results and Characterization

| Parameter | Expected Value |

| Product Name | 2-(pyridin-4-ylamino)acetic acid hydrochloride |

| CAS Number | 6631-25-0[6] |

| Molecular Formula | C₇H₉ClN₂O₂ |

| Molecular Weight | 188.61 g/mol [7] |

| Appearance | White to off-white crystalline solid |

| Melting Point | >250 °C (decomposes) |

| Expected Yield | 75-85% |

| Solubility | Soluble in water, limited solubility in alcohols |

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the pyridine ring and the methylene group.

-

IR Spectroscopy: To identify characteristic functional group peaks (e.g., C=O of the carboxylic acid, N-H stretches, C=N of the pyridine ring).

-

Mass Spectrometry: To confirm the molecular weight of the parent compound.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Base was not strong enough or insufficient amount. 3. Loss of product during work-up. | 1. Extend reflux time; monitor by TLC. 2. Ensure KOH pellets are not old (as they absorb CO₂ from air); use a slight excess. 3. Ensure pH is sufficiently low (1-2) for full precipitation. Use cold solvents for washing. |

| Product is Oily or Gummy | 1. Presence of impurities. 2. Insufficient acidification. | 1. Recrystallize the product from an ethanol/water mixture. 2. Re-suspend the product in isopropanol and re-check the pH, adding more HCl if necessary. |

| Product is Discolored (Yellow/Brown) | 1. Reaction temperature was too high, causing decomposition. 2. Impure starting materials. | 1. Ensure the reflux temperature does not significantly exceed 85 °C. 2. Use reagents of the recommended purity (≥99%). The product can be purified by recrystallization with activated charcoal. |

References

- Chem Service. (2014-12-18).

- Fisher Scientific. (n.d.).

-

PubChem. (n.d.). 2-(Pyridin-4-ylamino)acetic acid. National Center for Biotechnology Information. [Link]

- Sigma-Aldrich. (2025-11-06).

- Fisher Scientific. (2023-09-22).

- Jubilant Ingrevia. (2024-02-22).

- Fluorochem. (n.d.). 2-AMINO-2-(PYRIDIN-4-YL)ACETIC ACID HYDROCHLORIDE.

- PubChemLite. (n.d.). 2-[(pyridin-4-yl)amino]acetic acid hydrochloride.

- BLD Pharm. (n.d.). 2-(Pyridin-4-ylamino)acetic acid hydrochloride.

-

S. El-Taher, et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai J. Sci. 2020; 47(4). [Link]

- P. J. Kocienski. (2004). Protecting Groups. Georg Thieme Verlag.

- G. A. Olah, et al. (1985). Synthetic Methods and Reactions; LXXVI. A Convenient One-Pot Synthesis of α-Chloro Ketones from Olefins with Chromyl Chloride. J. Org. Chem. 1985, 50, 8, 1303–1304.

- M. B. Smith, J. March. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

- G. A. Burley, et al. (2006). Palladium-Catalyzed N-Arylation of Anilines with 4-Chloropyridine. Org. Lett. 2006, 8, 14, 3033–3036.

- M. E. Jung, T. I. Lazarova. (1997). A New, Mild Synthesis of 4-Aminopyridine. J. Org. Chem. 1997, 62, 5, 1553–1554.

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.chemservice.com [cdn.chemservice.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. fishersci.com [fishersci.com]

- 6. 6631-25-0|2-(Pyridin-4-ylamino)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyridin-4-ylamino)acetic acid

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: N-(4-pyridyl)glycine (CAS: 580-47-4 / HCl Salt: 6631-25-0)

The Core Conflict: A Tale of Two Nitrogens

If you are experiencing low yields or unexpected high polarity in your product, you are likely a victim of Regioselective Mismatch .

The synthesis of 2-(pyridin-4-ylamino)acetic acid hinges on a single critical choice: Which nitrogen acts as the nucleophile?

-

The Exocyclic Nitrogen (Target): The amine group attached to the ring (Position 4).

-

The Endocyclic Nitrogen (Trap): The nitrogen atom inside the pyridine ring (Position 1).

In 4-aminopyridine, the lone pair of the exocyclic amine feeds electron density into the ring (resonance), making the ring nitrogen (N1) significantly more basic (pKa ~9.17) than the exocyclic amine.[1][2]

The "Fork in the Road" Diagram

The following pathway map illustrates why the choice of starting material dictates your impurity profile.

Figure 1: Reaction pathways showing the divergence between the problematic alkylation route (Red) and the preferred substitution route (Green).

Troubleshooting Guide: Route A (Direct Alkylation)

Starting Materials: 4-Aminopyridine + Chloroacetic Acid

The Problem: You obtained a highly water-soluble solid that does not precipitate at the isoelectric point (pH 4-5). NMR shows deshielded ring protons.

Diagnosis: You have synthesized 1-(carboxymethyl)-4-aminopyridinium chloride (The Betaine). Because the ring nitrogen is more nucleophilic, it attacks the alkyl halide first. This is the most common error in this synthesis.

Corrective Actions

If you are committed to this route (not recommended), you must reverse the nucleophilicity:

-

Use a Strong Base: You must deprotonate the exocyclic amine to form the amide anion (NH⁻).

-

Reagent: NaH (Sodium hydride) or NaNH₂ (Sodamide).

-

Solvent: Anhydrous THF or DMF.

-

Protocol: Treat 4-aminopyridine with NaH before adding chloroacetate. This makes the exocyclic nitrogen the "super-nucleophile."

-

-

Switch to Route B (Recommended): Abandon direct alkylation in favor of Nucleophilic Aromatic Substitution (SnAr).

Troubleshooting Guide: Route B (SnAr Substitution)

Starting Materials: 4-Chloropyridine HCl + Glycine

The Problem: Low yield; formation of a white, non-melting solid impurity.

Diagnosis:

-

Impurity: 4-Pyridone (4-Hydroxypyridine). Water competes with glycine to attack the 4-position.

-

Self-Polymerization: 4-Chloropyridine is unstable as a free base and polymerizes violently.

Optimized Protocol (The "Gold Standard")

This protocol minimizes hydrolysis and maximizes the SnAr mechanism.

Step 1: Preparation of 4-Chloropyridine (In Situ)

-

Note: Do not isolate free base 4-chloropyridine. Keep it as the HCl salt until reaction.

-

Source: Neutralize 4-chloropyridine HCl with caution, or use directly with excess base in the next step.

Step 2: The Substitution Reaction

-

Reagents: 4-Chloropyridine HCl (1.0 eq), Glycine (2.0 eq), K₂CO₃ (2.2 eq).

-

Solvent: Water (degassed) or n-Butanol.

-